N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1-phenylethyl)ethanediamide
Description
This compound is a hybrid organic molecule featuring a thiophene core substituted with a hydroxymethylfuran moiety and an ethanediamide linker to a phenylethyl group. The hydroxymethyl group on the furan ring may enhance solubility or enable hydrogen bonding, while the phenylethyl substituent could contribute to lipophilicity and receptor binding . Its design, however, aligns with trends in antimicrobial and antiviral agent development, as seen in structurally related compounds (e.g., thiophene-triazole hybrids in and furan-sulfonamide derivatives in ) .
Properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-13(14-6-3-2-4-7-14)22-20(25)19(24)21-12-15-9-10-17(27-15)18(23)16-8-5-11-26-16/h2-11,13,18,23H,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEJXAAYJCEOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates, followed by their functionalization and coupling.
Preparation of Furan Intermediate: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Preparation of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling and Functionalization: The furan and thiophene intermediates are then coupled using a suitable linker, such as ethanediamide, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the thiophene ring can produce dihydrothiophenes.
Scientific Research Applications
N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s furan and thiophene rings can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
N-(5-{[(1-Phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazol-3-yl)thio]methyl})-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (): Structure: Combines thiophene, triazole, and thiadiazole rings. Activity: Exhibits broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL against S. aureus, B. subtilis, E. coli, and P. aeruginosa) . Key Difference: The triazole-thiadiazole system enhances microbial target engagement compared to the ethanediamide linker in the target compound.
4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11, ) :
- Structure : Furan-oxadiazole hybrid with a sulfonamide group.
- Activity : Antifungal activity against Candida albicans (IC₅₀: 12 µM) via ergosterol biosynthesis inhibition .
- Key Difference : The sulfonamide group in LMM11 provides stronger hydrogen-bonding interactions with fungal enzymes compared to the ethanediamide moiety.
4-Methyl-N-(3-phenylprop-2-yn-1-yl)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamide (1l, ) :
- Structure : Features a thiophene-furan core linked to a sulfonamide group.
- Synthesis : Prepared via gold(I)-catalyzed reactions, yielding 71% with a melting point of 90–92°C .
- Key Difference : The sulfonamide group and alkyne chain improve synthetic versatility but may reduce metabolic stability compared to the target compound’s diamide backbone.
Notes
Biological Activity
N-({5-[(furan-2-yl)(hydroxy)methyl]thiophen-2-yl}methyl)-N'-(1-phenylethyl)ethanediamide is a complex organic compound notable for its unique structural features, including a furan ring, a thiophene ring, and an ethanediamide moiety. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of the compound is . It exhibits several functional groups that contribute to its biological activity, including hydroxyl (-OH) and amide (-CONH-) groups, which can participate in hydrogen bonding and other molecular interactions.
| Property | Value |
|---|---|
| Molecular Weight | 344.42 g/mol |
| IUPAC Name | N'-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-N-methyloxamide |
| Solubility | Moderately soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and thiophene rings can engage in π-π stacking interactions, while the oxalamide group can form hydrogen bonds. These interactions may influence biological pathways involved in inflammation, microbial resistance, and other therapeutic areas.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The presence of the thiophene ring is particularly notable as thiophenes are known for their antibacterial and antifungal activities. In vitro studies have shown that derivatives of this compound can inhibit the growth of various pathogens.
Anti-inflammatory Effects
Compounds containing furan and thiophene rings have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Preliminary studies suggest that this compound could modulate these pathways effectively.
Cytotoxicity and Cancer Research
The compound's structural features suggest potential cytotoxic effects against cancer cell lines. Studies have indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Case Studies
- Antimicrobial Study : A study conducted on a series of thiophene-containing compounds demonstrated that those with hydroxymethyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus. The tested compound showed promising results, indicating a potential pathway for developing new antibiotics .
- Anti-inflammatory Research : In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives similar to this compound were found to significantly reduce the production of TNF-alpha and IL-6, suggesting its role as an anti-inflammatory agent .
- Cytotoxicity Assay : A recent investigation into the cytotoxic effects of related compounds on human breast cancer cell lines revealed that certain derivatives led to a dose-dependent decrease in cell viability, indicating potential for further development as anticancer agents .
Q & A
Synthesis and Characterization
Basic Q1: What are the key synthetic steps for preparing this compound, and what intermediates are critical? Methodological Answer: The synthesis involves three main steps:
Functionalization of the thiophene ring via Friedel-Crafts acylation to introduce the furan-hydroxymethyl group.
Formation of the ethanediamide bridge using oxalyl chloride to react the thiophene intermediate with 1-phenylethylamine.
Purification via recrystallization or column chromatography to isolate the product.
Key intermediates include the acylated thiophene derivative and the oxalamide precursor. Reaction conditions (e.g., temperature, catalysts like AlCl₃ for Friedel-Crafts) significantly impact yield .
Advanced Q2: How can researchers optimize reaction yields while minimizing by-products like sulfoxides or over-oxidized species? Methodological Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for acylation efficiency and selectivity.
- Temperature Control : Maintain sub-0°C conditions during oxalyl chloride addition to prevent side reactions.
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and terminate before by-product formation .
Structural and Spectroscopic Analysis
Basic Q3: Which spectroscopic techniques are essential for characterizing this compound? Methodological Answer:
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., furan-thiophene coupling) and confirms amide bond formation.
- IR : Detects carbonyl stretches (C=O at ~1670–1710 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Advanced Q4: How can ambiguities in NMR data (e.g., overlapping peaks) be resolved? Methodological Answer:
- 2D NMR : Use HSQC/HMBC to correlate proton-carbon interactions and assign quaternary carbons.
- Computational Prediction : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian with B3LYP functional) .
Computational and Theoretical Studies
Basic Q5: Which density-functional theory (DFT) functionals are suitable for modeling this compound’s electronic properties? Methodological Answer:
- Hybrid Functionals : B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) balances accuracy and computational cost for geometry optimization and HOMO-LUMO analysis .
- Validation : Compare calculated vs. experimental UV-Vis spectra to refine functional selection .
Advanced Q6: How can solvation effects be modeled to predict solubility or solvent interactions? Methodological Answer:
- Polarizable Continuum Model (PCM) : Implement the integral equation formalism (IEF-PCM) in software like ORCA to simulate solvent dielectric effects.
- Explicit Solvent MD : Combine DFT with molecular dynamics (e.g., AMBER) for dynamic solvation shell analysis .
Biological and Pharmacological Evaluation
Basic Q7: What in vitro assays are suitable for preliminary evaluation of biological activity? Methodological Answer:
- Enzyme Inhibition Assays : Target enzymes like COX-1/2 using fluorometric or colorimetric substrates.
- Cell Viability Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ determination.
- Binding Studies : Use SPR or fluorescence polarization to assess protein-ligand interactions .
Advanced Q8: How can researchers design experiments to elucidate the mechanism of action? Methodological Answer:
- SAR Studies : Synthesize derivatives with modified thiophene or phenyl groups to identify critical pharmacophores.
- Transcriptomics/Proteomics : Apply RNA-seq or mass spectrometry to map affected pathways in treated cells.
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to predict binding modes .
Advanced Methodological Challenges
Advanced Q9: How can reaction path search methods accelerate derivative synthesis? Methodological Answer:
- Quantum Chemical Workflows : Use the Artificial Force Induced Reaction (AFIR) method in GRRM to explore transition states and intermediates.
- High-Throughput Screening : Automate reaction condition variation (solvent, catalyst) using robotic platforms linked to DFT validation .
Advanced Q10: What strategies validate computational models for predicting reactivity? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
